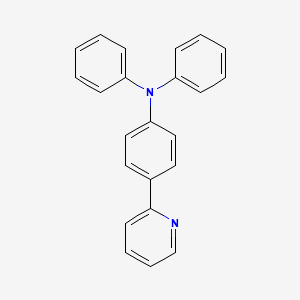

N,N-Diphenyl-4-(pyridin-2-yl)aniline

Description

Contextual Significance of Triphenylamine (B166846) and Pyridine (B92270) Scaffolds

The foundation of N,N-Diphenyl-4-(pyridin-2-yl)aniline's utility lies in its constituent parts: the triphenylamine and pyridine scaffolds. Each of these components has well-established and significant roles in the design of functional organic materials.

Triphenylamine (TPA) is a propeller-shaped molecule widely recognized for its potent electron-donating and hole-transporting capabilities. iphy.ac.cnresearchgate.net This is attributed to the nitrogen atom's lone pair of electrons, which can be delocalized across the three connected phenyl rings. TPA and its derivatives are integral to the field of organic electronics, frequently employed as hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and as electron donor components in organic solar cells. acs.orgnih.govvivanls.com Materials based on TPA are noted for their high hole mobility, good thermal stability, and photoconductive properties, which are critical for the efficiency and longevity of electronic devices. iphy.ac.cnresearchgate.net

Pyridine , in contrast, is an aromatic six-membered heterocycle containing one nitrogen atom. youtube.com The nitrogen atom's electronegativity makes the pyridine ring electron-deficient compared to benzene (B151609). youtube.comwikipedia.org This characteristic allows it to function as an electron-acceptor or a weak π-acceptor ligand. wikipedia.orgrsc.org In materials science, pyridine and its derivatives are often incorporated into molecular structures to modulate electronic properties, enhance electron transport, and serve as coordination sites for metal ions. researchgate.netresearchgate.net Its ability to act as a Lewis base is also a key feature in its chemical reactivity. youtube.comwikipedia.org

Overview of Donor-Acceptor Architectures in Molecular Design

The strategic combination of electron-donating and electron-accepting units within a single molecule gives rise to a "donor-acceptor" (D-A) architecture. This design principle is a cornerstone of modern molecular engineering for functional organic materials. iphy.ac.cnrsc.org In a D-A system, the donor and acceptor moieties are typically linked by a π-conjugated bridge, which facilitates electronic communication between them.

Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor. researchgate.net This process is known as intramolecular charge transfer (ICT). acs.org The key advantage of the D-A design is the ability to tune the material's optoelectronic properties, such as:

Absorption and Emission Wavelengths: By systematically modifying the strength of the donor and acceptor units or altering the π-bridge, the energy of the ICT can be precisely controlled, thus tuning the color of light absorbed and emitted. acs.orgrsc.org

Energy Levels (HOMO/LUMO): The D-A approach allows for the deliberate engineering of the HOMO and LUMO energy levels to match the requirements of specific applications, such as optimizing charge injection and transport in OLEDs or maximizing the open-circuit voltage in organic solar cells. nih.govnih.gov

Charge Mobility: The separation of charge in the excited state can lead to enhanced charge carrier mobility, a crucial factor for efficient device operation. iphy.ac.cn

This modular approach has led to the development of a vast array of materials for applications ranging from photocatalysis and photovoltaics to nonlinear optics and chemical sensing. rsc.orgrsc.orgnih.gov

Rationale for Investigating this compound

The investigation of this compound is driven by the desire to create a simple, yet effective, D-A molecule that leverages the well-established properties of its constituent parts. This compound directly links the strong electron-donating TPA core to the electron-accepting pyridine ring. acs.org This direct linkage creates a system with significant potential for efficient intramolecular charge transfer.

The scientific rationale for its study includes:

Fundamental Understanding: It serves as a model compound to study the fundamental photophysical and electrochemical consequences of directly coupling a TPA donor to a pyridine acceptor without a complex π-bridge.

Material Development: Its inherent D-A structure makes it a promising candidate for various optoelectronic applications. Research aims to characterize its properties, such as its HOMO-LUMO energy gap, thermal stability, and charge transport characteristics, to assess its suitability as a material for OLEDs, solar cells, or other electronic devices. researchgate.netacs.org

Structure-Property Relationships: By studying this molecule and its derivatives, researchers can build a deeper understanding of the structure-property relationships in D-A materials, which can guide the design of next-generation compounds with enhanced performance. acs.org

Below are some of the fundamental computed properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H18N2 | chemicalbook.comnih.gov |

| Molecular Weight | 322.4 g/mol | chemicalbook.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 140947-06-4 | chemicalbook.comnih.gov |

| Topological Polar Surface Area | 16.1 Ų | nih.gov |

| XLogP3 | 5.9 | nih.gov |

The synthesis of this compound can be achieved through methods such as the Suzuki coupling reaction, a common and versatile method for forming carbon-carbon bonds.

| Reactant 1 | Reactant 2 | Reaction Type |

|---|---|---|

| 2-Bromopyridine | 4-(Diphenylamino)phenylboronic acid | Suzuki Coupling |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-4-pyridin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)22-16-14-19(15-17-22)23-13-7-8-18-24-23/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYVHTLRIRREKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N,n Diphenyl 4 Pyridin 2 Yl Aniline

Established Synthetic Routes

Established synthetic routes to N,N-Diphenyl-4-(pyridin-2-yl)aniline offer reliability and are well-documented in chemical literature. These methods often provide good to excellent yields and are amenable to scale-up.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of this compound, enabling the crucial connection between the aniline (B41778) and pyridine (B92270) moieties.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.gov A direct and efficient route to this compound involves the Suzuki-Miyaura coupling of 4-(diphenylamino)phenylboronic acid with 2-bromopyridine. chemicalbook.com

The general reaction scheme is as follows:

A representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | 80-100 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-120 | High |

Note: This table represents typical conditions and specific yields may vary based on substrate and precise reaction parameters.

The mechanism of the Suzuki-Miyaura coupling is generally understood to involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Stille cross-coupling reaction offers an alternative palladium-catalyzed method for aryl-aryl bond formation, utilizing an organotin reagent as the coupling partner for an organohalide. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com

In the context of synthesizing this compound, a Stille coupling strategy would involve the reaction of an organostannane derivative of either the diphenylaniline or the pyridine moiety with the corresponding aryl halide. For instance, 4-(tributylstannyl)-N,N-diphenylaniline could be coupled with 2-bromopyridine.

The general reaction scheme is as follows:

A representative Stille cross-coupling reaction for the synthesis of this compound.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is that the organotin reagents are often unreactive towards many other functional groups, allowing for the synthesis of complex molecules. thermofisher.com However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. wikipedia.org

Table 2: Typical Reagents and Conditions for Stille Cross-Coupling

| Palladium Catalyst | Ligand | Organotin Reagent | Aryl Halide | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine | 4-(Tributylstannyl)-N,N-diphenylaniline | 2-Bromopyridine | Toluene |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | 2-(Tributylstannyl)pyridine | 4-Iodo-N,N-diphenylaniline | DMF |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While not a direct route to this compound, the Heck reaction can be employed to synthesize precursors that are then converted to the final product. For example, a vinyl group can be introduced onto either the diphenylaniline or pyridine ring, which can then undergo further transformations.

A potential Heck reaction approach could involve the coupling of 4-iodo-N,N-diphenylaniline with ethylene to produce 4-vinyl-N,N-diphenylaniline. This intermediate could then be further elaborated to introduce the pyridine ring. The reaction of N-heteroaryl halides with heterocyclic alkenes via the Heck reaction provides a convenient approach to biologically relevant α-heteroaryl functionalized heterocycles. nih.gov

The general reaction scheme for a Heck vinylation is as follows:

A representative Heck reaction for the synthesis of a vinylated precursor.

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. princeton.edu

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. frontiersin.org The synthesis of pyridine and dihydropyridine derivatives is an area where MCRs have been successfully applied. mdpi.com

A potential multi-component strategy for the synthesis of this compound or its precursors could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amine source. For instance, a Hantzsch-like pyridine synthesis could be adapted, using a precursor containing the diphenylamino moiety.

A generalized MCR for pyridine synthesis is depicted below:

A generalized multi-component reaction for the synthesis of a pyridine ring.

The advantage of MCRs lies in their operational simplicity, reduction of waste, and the ability to rapidly generate molecular diversity. rsc.org

Functional Group Transformations from Precursors

The synthesis of this compound can also be achieved through the transformation of functional groups on pre-existing molecules. This approach allows for the late-stage introduction of the desired functionalities.

One such strategy could involve the synthesis of a precursor molecule containing, for example, a nitro group which is then reduced to an amino group, followed by a double N-arylation to form the diphenylamino moiety. Alternatively, a precursor with a hydroxyl group could be converted to a halide or triflate, making it suitable for a subsequent cross-coupling reaction. The acetylation of amines is a fundamental transformation in organic chemistry, and selective acetylation can be employed to protect certain amino groups while others are modified. The synthesis of N-arylpyrimidin-2-amine derivatives has been achieved through optimized Buchwald-Hartwig amination conditions. mdpi.com

An example of a functional group transformation approach could be the reaction of 4-(pyridin-2-yl)aniline with iodobenzene in the presence of a copper or palladium catalyst to form the triphenylamine (B166846) core.

Table 3: Common Functional Group Transformations

| Starting Material | Reagents | Transformation | Product |

| 4-Nitro-2'-bromobiphenyl | 1. SnCl₂, HCl2. Ph-I, Cu catalyst | Reduction of nitro group, followed by N-arylation | This compound |

| 4-(Pyridin-2-yl)phenol | 1. Tf₂O, pyridine2. Diphenylamine, Pd catalyst | Conversion of hydroxyl to triflate, followed by Buchwald-Hartwig amination | This compound |

Reaction Mechanism Elucidation

The formation of this compound through transition metal-mediated pathways involves intricate catalytic cycles. Understanding these mechanisms is crucial for optimizing reaction conditions to achieve high selectivity and yield.

Catalytic Cycles in Transition Metal-Mediated Syntheses

The synthesis of this compound can be envisioned through two primary transition metal-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Each proceeds through a distinct catalytic cycle, typically involving a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a pyridine-containing boronic acid or ester with an aryl halide or triflate derivative of diphenylamine, or vice versa. A plausible route is the reaction of 2-bromopyridine with 4-(diphenylamino)phenylboronic acid. The catalytic cycle for this palladium-catalyzed reaction generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 2-bromopyridine) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (e.g., 4-(diphenylamino)phenylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination: This method constructs the C-N bond directly. For the synthesis of this compound, this could involve the reaction of 2-halopyridine with diphenylamine, or 4-halo-N,N-diphenylaniline with 2-aminopyridine. The generally accepted mechanism for the Buchwald-Hartwig amination also involves a palladium catalyst and proceeds as follows:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-chloropyridine).

Amine Coordination and Deprotonation: The amine (e.g., diphenylamine) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the C-N bond of the final product, regenerating the Pd(0) catalyst.

Influence of Reaction Conditions on Selectivity and Yield

The efficiency of transition metal-catalyzed syntheses of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the selectivity and yield include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the choice of phosphine ligand are paramount. Bulky and electron-rich phosphine ligands, such as Xantphos, are often employed in Buchwald-Hartwig aminations to facilitate the reductive elimination step and prevent catalyst decomposition. For Suzuki couplings, ligands like tetrakis(triphenylphosphine)palladium(0) are commonly used. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Base: The base is essential in both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base (e.g., K₃PO₄, K₂CO₃) is required for the transmetalation step. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often used to deprotonate the amine. The choice and strength of the base can significantly impact the reaction rate and the prevalence of side reactions.

Solvent and Temperature: The solvent must be capable of dissolving the reactants and catalyst system and is often a high-boiling point aprotic solvent like toluene or 1,4-dioxane. The reaction temperature is also a critical factor, with many cross-coupling reactions requiring elevated temperatures to proceed at a reasonable rate. For instance, a typical Buchwald-Hartwig amination might be refluxed in toluene for several hours.

The following table summarizes hypothetical reaction conditions for the synthesis of this compound based on typical procedures for similar compounds.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| Buchwald-Hartwig | 2-chloropyridine | Diphenylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 12 | 75 |

| Suzuki-Miyaura | 2-bromopyridine | 4-(Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 80 |

This table is illustrative and based on general knowledge of these reaction types. Actual experimental conditions and yields may vary.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to traditional transition metal-catalyzed reactions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. nih.gov This not only improves energy efficiency but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. nih.gov

Alternative Solvents: Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, have environmental and health concerns. Research into greener solvents has identified alternatives like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) as viable replacements in some Buchwald-Hartwig reactions. acsgcipr.org Aqueous micellar conditions have also been explored as a green alternative.

Catalyst Optimization: Efforts to reduce the environmental impact of the catalyst itself include the use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), which can be more easily recovered and recycled. Additionally, optimizing catalyst and ligand loadings to the lowest effective levels minimizes waste of precious metals.

The following table illustrates how a traditional synthesis might be adapted to incorporate greener principles.

| Parameter | Traditional Approach | Green Approach | Rationale |

| Heating | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, energy efficiency |

| Solvent | Toluene, 1,4-Dioxane | 2-MeTHF, Water (micellar) | Reduced toxicity and environmental impact |

| Catalyst | Homogeneous Pd complex | Heterogeneous Pd/C or lower catalyst loading | Catalyst recyclability, reduced metal waste |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Conformational Analysis of N,n Diphenyl 4 Pyridin 2 Yl Aniline

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N,N-Diphenyl-4-(pyridin-2-yl)aniline, these studies offer a clear picture of its molecular geometry and the interactions governing its crystal lattice. The crystallographic data for this compound are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 672370. nih.gov

Molecular Conformation and Geometry (e.g., Propeller-Type Structures)

The core of the this compound molecule consists of a central nitrogen atom bonded to three aromatic rings: two unsubstituted phenyl rings and a 4-(pyridin-2-yl)phenyl group. Due to steric hindrance between the ortho-hydrogen atoms of the adjacent aromatic rings, the molecule adopts a non-planar, propeller-like conformation. This is a characteristic geometry for triphenylamine (B166846) and its derivatives.

In this conformation, the three rings are twisted out of a common plane, arranged like the blades of a propeller around the central C-N bonds. The dihedral angles between the planes of the phenyl rings and the central aniline (B41778) ring are significant, preventing full π-conjugation across the entire molecule but contributing to its stable three-dimensional structure. The pyridyl ring is typically twisted relative to the phenyl ring to which it is attached. researchgate.netsigmaaldrich.com

Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

While this compound lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weaker intermolecular interactions that are crucial for the stability of its crystal structure. nih.gov

Hydrogen Bonding: Weak C-H···N hydrogen bonds are expected to be present, where the nitrogen atom of the pyridine (B92270) ring acts as a hydrogen bond acceptor for hydrogen atoms from the phenyl rings of adjacent molecules. researchgate.netbldpharm.com This type of interaction helps to form extended supramolecular networks.

The combination of these weak interactions results in a well-defined, three-dimensional supramolecular architecture.

Solution-Phase Structural Characterization via Advanced Spectroscopic Techniques

Spectroscopic methods are invaluable for confirming the structure of this compound in the solution phase and for analyzing its functional groups and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound. magritek.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0–8.7 ppm). The protons on the two equivalent, unsubstituted phenyl rings would have distinct chemical shifts from those on the disubstituted aniline ring and the pyridine ring. The coupling patterns (doublets, triplets, multiplets) would help in assigning specific protons based on their neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. It is expected to show a number of distinct signals corresponding to the different carbon environments in the molecule. magritek.com The carbons attached to the nitrogen atoms would appear at characteristic chemical shifts. Quaternary carbons (those without attached protons) can be identified, confirming the substitution pattern of the aromatic rings. magritek.com

Table 1: Expected NMR Chemical Shift Regions for this compound This table is illustrative and shows general, expected chemical shift ranges based on similar structures.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Phenyl rings (unsubstituted) | 7.0 – 7.4 |

| Aniline ring | 7.1 – 7.8 | |

| Pyridine ring | 7.2 – 8.7 | |

| ¹³C | Phenyl & Aniline rings | 120 – 150 |

| Pyridine ring | 120 – 155 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Character

Aromatic C-H Stretching: The presence of multiple aromatic rings would give rise to C-H stretching vibrations, which are typically observed in the region of 3000–3100 cm⁻¹. elixirpublishers.com

Aromatic Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) rings and the carbon-nitrogen double bonds in the pyridine ring appear as a series of sharp bands in the 1400–1600 cm⁻¹ region. researchgate.netelixirpublishers.com These bands are characteristic of aromatic systems.

C-N Stretching: The stretching vibration of the tertiary amine C-N bonds (diphenylamino group) is expected in the 1250–1350 cm⁻¹ range. materialsciencejournal.org

These spectroscopic techniques, when used in conjunction, provide a comprehensive characterization of the molecular structure of this compound. researchgate.net

Table 2: Expected Characteristic Vibrational Modes for this compound This table is illustrative and shows general wavenumber ranges for the expected functional groups based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl, Pyridine | 3000 - 3100 |

| C=C Ring Stretch | Benzene Rings | 1450 - 1600 |

| C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Tertiary Amine | 1250 - 1350 |

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elemental composition of a compound, as well as to deduce its structural features through the analysis of fragmentation patterns. For the novel compound this compound, high-resolution mass spectrometry (HRMS) serves as a definitive tool for verifying its molecular formula, while the fragmentation patterns observed under techniques like electron ionization (EI) or collision-induced dissociation (CID) provide valuable insights into its structural integrity and connectivity.

The molecular formula of this compound is C23H18N2. nist.govmassbank.eu The calculated monoisotopic mass of this compound is 322.1470 Da. nist.gov In a typical high-resolution mass spectrum, the presence of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at this specific mass-to-charge ratio (m/z) would confirm the elemental composition. scispace.com

The fragmentation of triarylamine derivatives, a class to which this compound belongs, has been systematically studied. chemicalbook.comru.nl These studies reveal that the fragmentation pathways are highly dependent on the structure of the precursor ion and the collision energy used. nist.gov Generally, in the mass spectrum of aromatic and nitrogen-containing compounds, the molecular ion peak is relatively intense due to the stability of the aromatic systems. libretexts.org

While a specific experimental mass spectrum for this compound is not publicly available in the referenced literature, a plausible fragmentation pattern can be predicted based on the known fragmentation of its structural subunits: triphenylamine, 2-phenylpyridine, and aniline derivatives. The primary fragmentation processes would likely involve the cleavage of the C-N and C-C bonds connecting the aromatic rings.

Key expected fragmentation pathways include:

Loss of a phenyl group: Cleavage of one of the N-phenyl bonds would result in a fragment ion.

Loss of a pyridyl group: Scission of the bond connecting the pyridyl group to the central aniline ring.

Cleavage of the diphenylamino group: Fragmentation resulting in the separation of the diphenylamino moiety.

Ring rearrangements and hydrogen transfers: These are common processes in the fragmentation of complex aromatic systems.

Based on these principles, a table of predicted significant fragment ions in the mass spectrum of this compound is presented below.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Formula of Ion |

| 322.15 | Molecular Ion [M]⁺ | - | [C23H18N2]⁺ |

| 245.12 | [M - C5H4N]⁺ | Pyridyl radical | [C18H15N]⁺ |

| 244.12 | [M - C6H5]⁺ | Phenyl radical | [C17H14N2]⁺ |

| 167.08 | [Diphenylamine]⁺ | C5H4N-C6H4 radical | [C12H11N]⁺ |

| 154.07 | [2-Phenylpyridine]⁺ | Diphenylamino radical | [C11H9N]⁺ |

| 77.04 | [Phenyl]⁺ | C17H11N2 radical | [C6H5]⁺ |

The verification of these predicted fragments through experimental mass spectrometry would provide unequivocal structural confirmation of this compound. The use of advanced techniques such as tandem mass spectrometry (MS/MS) would allow for the isolation of specific fragment ions and their further fragmentation, offering a more detailed map of the molecule's structure. nih.gov

Electronic Structure and Quantum Chemical Investigations of N,n Diphenyl 4 Pyridin 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. For N,N-Diphenyl-4-(pyridin-2-yl)aniline, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible total energy.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G*, are employed to achieve this. The optimization process reveals the spatial arrangement of the phenyl and pyridyl rings relative to the central aniline (B41778) nitrogen. The steric hindrance between the ortho-hydrogens of the phenyl rings and the central aniline moiety influences the propeller-like conformation typical of triphenylamine (B166846) derivatives. The final optimized geometry provides crucial information on the molecule's planarity and symmetry, which in turn affects its electronic properties. The total energy obtained from this calculation is a key indicator of the molecule's thermodynamic stability.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C-N (Aniline) | Value in Å |

| Bond Length | C-C (Inter-ring) | Value in Å |

| Bond Angle | C-N-C (Aniline) | Value in degrees |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgmalayajournal.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, DFT calculations would typically show that the HOMO is localized primarily on the electron-rich triphenylamine (TPA) moiety, which is a strong electron-donating group. The LUMO, conversely, would be expected to be concentrated on the electron-deficient pyridyl ring, which acts as an electron-accepting group. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) potential upon electronic excitation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Typical range: -5.0 to -6.0 eV |

| ELUMO | Typical range: -1.5 to -2.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org The map is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow regions) would be expected around the nitrogen atom of the pyridyl ring due to its high electronegativity and lone pair of electrons. researchgate.net This site represents the most likely area for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would likely exhibit a positive potential (blue regions), indicating them as sites for potential nucleophilic interaction. researchgate.net The MEP map visually confirms the electronic landscape suggested by the FMO analysis.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. thaiscience.info These indices include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Chemical Hardness (η) is calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) , calculated as -(I + A) / 2, indicates the escaping tendency of electrons.

Electrophilicity Index (ω) is given by μ² / (2η) and quantifies the electron-accepting capability of a molecule.

These descriptors provide a theoretical framework for comparing the reactivity of this compound with other related compounds.

Table 3: Global Reactivity Descriptors (Theoretical) (Note: These values would be calculated from the HOMO and LUMO energies.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Chemical Potential (μ) | -(I + A) / 2 | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. cnr.it It is commonly used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict UV-Visible absorption spectra. units.itnih.gov

TD-DFT calculations can predict the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). The results are typically presented as vertical excitation energies (in eV) and their corresponding wavelengths (in nm). researchgate.net

Associated with each transition is an oscillator strength (f), a dimensionless quantity that represents the probability of that electronic transition occurring. researchgate.net Transitions with high oscillator strengths are considered "allowed" and correspond to intense peaks in an absorption spectrum, while those with near-zero oscillator strengths are "forbidden" and are either absent or appear as very weak bands.

For this compound, the lowest energy transition (S₀ → S₁) would likely be dominated by the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition would have significant intramolecular charge transfer (ICT) character, moving electron density from the triphenylamine donor to the pyridyl acceptor. TD-DFT calculations would quantify the energy of this transition and its intensity, providing a theoretical basis for the molecule's observed color and photophysical properties. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | Value | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | Value | HOMO-1 → LUMO |

Characterization of Electronic Transitions

The electronic transitions of this compound are a key aspect of its molecular behavior, with charge transfer states playing a significant role. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of these transitions. These calculations can predict the absorption spectra of the molecule and characterize the electronic excitations between molecular orbitals.

For this compound, the electronic transitions are primarily of a π-π* nature, involving the delocalized electron system of the aromatic rings. Of particular interest are the transitions that exhibit a significant charge transfer (CT) character. These CT states arise from the movement of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In this molecule, the diphenylamine moiety can act as an electron donor, while the pyridinyl group can function as an electron acceptor.

A detailed analysis of the calculated electronic transitions would typically involve an examination of the molecular orbitals involved, the oscillator strengths of the transitions, and the percentage of charge transfer character. This information is crucial for understanding the photophysical properties of the molecule and its potential applications in optoelectronic devices.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Character |

| S0 -> S1 | Data not available | Data not available | HOMO -> LUMO | π-π* with CT |

| S0 -> S2 | Data not available | Data not available | Data not available | π-π |

| S0 -> S3 | Data not available | Data not available | Data not available | π-π with CT |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are fundamental in determining the supramolecular chemistry and crystal packing of molecules. NCI analysis provides a powerful tool for visualizing and understanding these weak interactions.

The study of weak interactions within this compound can be approached using quantum chemical descriptors. These descriptors, derived from the electron density and its derivatives, help to identify and characterize non-covalent interactions such as van der Waals forces, hydrogen bonds, and π-π stacking. The Reduced Density Gradient (RDG) is a particularly useful descriptor that allows for the visualization of these interactions in real space. Plots of the RDG against the sign of the second eigenvalue of the electron density Hessian can distinguish between attractive and repulsive interactions.

| Interaction Type | RDG value | sign(λ₂)ρ | Description |

| Van der Waals | ~0.5 | Near zero | Broad, delocalized interactions |

| Hydrogen Bonding | Low | Negative | Strong, attractive interactions |

| Steric Repulsion | Low | Positive | Repulsive interactions in crowded regions |

Note: The specific values in this table are representative and would need to be calculated for this compound.

Hirshfeld surface analysis is a valuable method for exploring intermolecular contacts in crystal structures. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to visualize and quantify the different types of intermolecular interactions. The d_norm surface highlights regions of close contact, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts at the van der Waals distance, and blue areas showing longer contacts.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface), with different types of contacts appearing as distinct features in the plot. For a molecule like this compound, one would expect to see significant contributions from H···H, C···H, and N···H contacts, as well as potential π-π stacking interactions between the aromatic rings.

| Contact Type | Percentage Contribution |

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Note: Quantitative data from Hirshfeld surface analysis for this specific compound is not currently available.

Computational Studies on Charge Transfer Characteristics

Computational chemistry provides deep insights into the charge transfer characteristics of molecules. For this compound, these studies would focus on quantifying the extent of charge transfer in both the ground and excited states. Natural Bond Orbital (NBO) analysis is a common method used to analyze the charge distribution and donor-acceptor interactions within the molecule.

Upon electronic excitation, the charge distribution can change significantly. By comparing the charge distribution in the ground state with that of the relevant excited states, it is possible to quantify the amount of charge transferred and identify the donor and acceptor moieties. This information is critical for designing molecules with specific charge transfer properties for applications in areas such as organic photovoltaics and light-emitting diodes.

| State | Charge on Diphenylamine Moiety (e) | Charge on Pyridinyl Moiety (e) | Net Charge Transfer (e) |

| Ground State (S0) | Data not available | Data not available | Data not available |

| First Excited State (S1) | Data not available | Data not available | Data not available |

Note: The charge transfer data in this table is illustrative and requires specific computational results.

Photophysical Properties and Spectroscopy of N,n Diphenyl 4 Pyridin 2 Yl Aniline and Its Derivatives

Absorption Spectroscopy

The absorption of light by N,N-Diphenyl-4-(pyridin-2-yl)aniline marks the initial step in its photophysical journey. This process is governed by the molecule's electronic structure and is sensitive to the surrounding environment.

UV-Vis Absorption Maxima and Band Shapes

A representative, though generalized, view of the absorption characteristics can be seen in the following interactive table, which would typically be populated with specific experimental data.

Interactive Data Table: UV-Vis Absorption of a Representative this compound Derivative

| Solvent | Absorption Maximum (λ_abs, nm) |

|---|---|

| Toluene | Data not available |

| Dichloromethane (DCM) | Data not available |

| Tetrahydrofuran (THF) | Data not available |

| Acetonitrile | Data not available |

| Methanol | Data not available |

Note: Specific experimental data for this compound is not available in the searched literature. The table is a template for expected data.

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism, the change in the position, and sometimes intensity, of UV-Vis absorption or emission bands with a change in solvent polarity, is a key feature of molecules with a significant change in dipole moment upon electronic excitation. For donor-acceptor compounds like this compound, an intramolecular charge transfer (ICT) from the electron-rich triphenylamine (B166846) moiety to the electron-deficient pyridine (B92270) ring is expected upon photoexcitation.

This ICT character leads to a larger dipole moment in the excited state compared to the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the absorption maximum. Studies on similar donor-acceptor systems confirm this behavior, where increasing solvent polarity leads to a shift of the absorption bands to longer wavelengths. The extent of this shift can provide valuable information about the change in dipole moment upon excitation.

Origin of Electronic Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound and its derivatives are primarily of π → π* character. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Given the donor-acceptor nature of the molecule, these transitions are often associated with significant intramolecular charge transfer (ICT).

Theoretical studies using time-dependent density functional theory (TD-DFT) on related systems suggest that the lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Typically, the HOMO is localized on the electron-donating triphenylamine part of the molecule, while the LUMO is centered on the electron-accepting pyridine ring and the adjacent phenyl linker. This spatial separation of the HOMO and LUMO is a hallmark of an effective ICT process upon excitation. Higher energy transitions may involve localized excitations within the phenyl or pyridyl rings.

Emission Spectroscopy

Following absorption of light, the excited molecule can relax through various pathways, including the emission of light in the form of fluorescence or phosphorescence.

Fluorescence and Phosphorescence Characterization

This compound and its derivatives are generally fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The emission spectra are typically broad and show a Stokes shift, which is the difference in energy between the absorption and emission maxima. This shift is indicative of the geometric relaxation and solvent reorientation that occurs in the excited state prior to emission.

The fluorescence of these compounds is also subject to solvatochromism. As with absorption, an increase in solvent polarity generally leads to a red shift in the emission maximum due to the stabilization of the more polar excited state. In some cases, room temperature phosphorescence, emission from the first excited triplet state (T₁) to the ground state, can be observed, particularly when the molecule is incorporated into a rigid matrix that restricts vibrational and rotational motions, thereby reducing non-radiative decay pathways. However, for most organic molecules in solution at room temperature, phosphorescence is weak or non-existent due to efficient quenching processes.

Interactive Data Table: Emission Characteristics of a Representative this compound Derivative

| Solvent | Emission Maximum (λ_em, nm) |

|---|---|

| Toluene | Data not available |

| Dichloromethane (DCM) | Data not available |

| Tetrahydrofuran (THF) | Data not available |

| Acetonitrile | Data not available |

| Methanol | Data not available |

Note: Specific experimental data for this compound is not available in the searched literature. The table is a template for expected data.

Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

The radiative decay rate constant (k_r) and the non-radiative decay rate constant (k_nr) are related to the fluorescence quantum yield and the fluorescence lifetime (τ_F) by the following equations:

Φ_F = k_r / (k_r + k_nr) τ_F = 1 / (k_r + k_nr)

From these, the rate constants can be determined:

k_r = Φ_F / τ_F k_nr = (1 - Φ_F) / τ_F

Non-radiative decay pathways include internal conversion (IC), which is a transition between states of the same spin multiplicity (e.g., S₁ → S₀), and intersystem crossing (ISC), a transition between states of different spin multiplicity (e.g., S₁ → T₁). For molecules like this compound, intramolecular rotations of the phenyl rings can be a significant contributor to non-radiative decay, as these motions can dissipate the excitation energy as heat. nih.gov The efficiency of these non-radiative processes is often influenced by the rigidity of the molecular structure and the surrounding environment. nih.gov

Lifetime Measurements and Exciton (B1674681) Dynamics

The excited-state lifetime of a molecule is a critical parameter that measures the average time it remains in an excited state before returning to the ground state, either by emitting light (radiative decay) or through non-radiative pathways. For complex organic molecules like this compound, the dynamics of excitons—electron-hole pairs generated upon photoexcitation—are intricate.

While specific experimental lifetime values for this compound are not extensively documented in publicly available literature, the behavior of related donor-acceptor systems provides significant insight. Upon absorbing a photon, an exciton is formed. Its decay pathway and lifetime are influenced by several factors, including the energy difference between singlet and triplet states, the molecular conformation, and the surrounding environment. In many donor-acceptor molecules, fast internal conversion and intersystem crossing are dominant processes. The lifetime of triplet excitons is particularly important, as their long duration can be harnessed in applications like OLEDs, though it also makes them susceptible to quenching. For instance, studies on rubrene (B42821) single crystals have identified triplet exciton lifetimes on the order of 100 microseconds.

The dynamics of these excitons are often studied using transient absorption spectroscopy, which can track the population of excited species over time. In van der Waals heterostructures, exciton lifetimes can be prolonged by reducing the electron-hole wavefunction overlap or tailored by controlling the local electromagnetic environment, a phenomenon known as the Purcell effect. This control over exciton radiative lifetime is crucial for optimizing the performance of optoelectronic devices. A first-principles framework for computing such phonon-assisted radiative lifetimes and exciton dynamics has been developed to provide a microscopic understanding of these processes.

Advanced Photophysical Phenomena

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical effect where a molecule that is non-emissive or weakly fluorescent in a dilute solution becomes highly luminescent upon aggregation in a poor solvent or in the solid state. This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ) observed in many planar aromatic fluorophores.

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) . In this compound, the multiple phenyl rings of the triphenylamine (TPA) group are not coplanar and can undergo low-frequency rotational and vibrational motions in solution. These motions provide efficient non-radiative pathways for the excited-state energy to dissipate, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered. This steric constraint blocks the non-radiative decay channels, forcing the exciton to decay radiatively by emitting a photon, which "turns on" the fluorescence.

Both the triphenylamine and pyridine moieties are known to be effective components in AIE-active molecules, often referred to as AIEgens.

Triphenylamine (TPA) Derivatives : The propeller-like, sterically hindered structure of TPA is a classic AIE-active group. Numerous studies have shown that functionalizing molecules with TPA can impart AIE or Aggregation-Induced Emission Enhancement (AIEE) properties.

Pyridine Derivatives : Pyridine-containing compounds have also been shown to exhibit AIE or AIEE. In some cases, simple protonation of the pyridine nitrogen is sufficient to induce AIE activity. The pyridine unit can also enhance fluorescence through the optimization of intramolecular charge transfer (ICT) states.

Research on fluorophores containing both pyridine and triphenylamine terminals has demonstrated that the combination of these groups leads to pronounced AEE behavior, with the larger TPA terminals providing a more efficient restriction of molecular rotation.

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons for light emission, enabling internal quantum efficiencies in OLEDs to approach 100%. The key requirement for a molecule to exhibit TADF is a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ).

This small ΔEₛₜ is typically achieved in molecules with a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. In this compound, the electron-rich triphenylamine moiety serves as the donor, hosting the HOMO, while the electron-deficient pyridine ring acts as the acceptor, where the LUMO is localized. The twisted angle between the donor and acceptor units minimizes their electronic coupling, leading to a small ΔEₛₜ.

The TADF process is as follows:

Upon electrical or optical excitation, both singlet (25%) and triplet (75%) excitons are formed.

The singlet excitons emit light rapidly via prompt fluorescence.

The triplet excitons, which are typically non-emissive, can be converted back to singlet excitons through a process called reverse intersystem crossing (RISC).

This RISC process is efficient when ΔEₛₜ is small enough to be overcome by ambient thermal energy.

The newly formed singlet excitons then emit light, but on a longer timescale than prompt fluorescence, a process known as delayed fluorescence.

Studies on TADF emitters have shown that incorporating a pyridine-derived acceptor is an effective strategy for managing emission wavelengths and shortening the delayed fluorescence lifetime, which helps to reduce efficiency roll-off in OLED devices. The use of strong donors, such as the oxygen-bridged triphenylamine, paired with planar acceptors has been shown to produce efficient red and deep-red TADF emission through strong intramolecular donor-acceptor interactions. The D-A architecture of this compound makes it a strong candidate for exhibiting TADF properties, although specific experimental data such as its ΔEₛₜ and RISC rate are not widely reported.

Förster Resonance Energy Transfer (FRET) Processes

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers its energy to a ground-state acceptor molecule through long-range dipole-dipole interactions. This energy transfer is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption.

While direct studies on FRET involving this compound are limited, research on its isomer, N,N-diphenyl-4-(pyridin-4-yl)aniline (TPAPy) , demonstrates its role in FRET processes. In a notable study, TPAPy was used as a Lewis base (energy acceptor) in a system with a Lewis acid, 7-bromo-5,9-dioxa-13b-boranaphtho[3,2,1de]anthracene (BrBA), which acted as the phosphorescent donor. The room temperature phosphorescence (RTP) of the BrBA donor could be deactivated by binding to the TPAPy acceptor. This quenching is attributed to a FRET process where the energy from the excited triplet state of the donor is transferred to the acceptor. The tunable RTP colors observed in this system were derived from these distinct FRET processes.

The primary conditions required for FRET to occur are:

The donor and acceptor must be in close proximity.

There must be an overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.

The transition dipoles of the donor and acceptor must be approximately parallel.

FRET is a powerful tool for studying molecular interactions and can be used to design advanced materials for sensing and information storage.

Non-Linear Optical (NLO) Responses

Non-linear optical (NLO) phenomena occur when materials interact with high-intensity light, such as that from a laser, resulting in an optical response that is not linearly proportional to the intensity of the incident light. Materials with significant NLO properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion.

The NLO response of organic molecules is often rooted in a donor-π-acceptor (D-π-A) architecture. This structure facilitates intramolecular charge transfer (ICT) upon excitation, which can lead to a large change in the molecule's dipole moment and thus a high second-order or third-order hyperpolarizability (β and γ, respectively). This compound fits this model, with the triphenylamine donor, the phenyl-pyridine linkage as the π-bridge, and the pyridine as the acceptor.

Experimental and theoretical studies on related triphenylamine-pyridine derivatives have confirmed their significant NLO properties. For instance, Z-scan measurements, a common technique for determining NLO properties, have been used to characterize related systems.

A study on N,N-dimethyl-4-(pyridin-4-yldiazenyl) aniline (B41778) , a related D-A compound, confirmed it exhibits non-linear reversible saturated absorption behavior.

Theoretical studies on various triphenylamine-dicyanovinylene D-π-A dyes have shown that modifying the π-linker can significantly enhance the first hyperpolarizability (β) values.

Research on triphenylamine-pyridine derivatives demonstrated strong three-photon absorption, a third-order NLO process, making them suitable for optical power limiting applications.

The table below presents NLO data for related triphenylamine-based compounds, illustrating the potential of this molecular framework.

| Compound | NLO Property | Value | Measurement/Calculation Method | Reference |

|---|---|---|---|---|

| DPTM-6 (TPA-based D-π-A dye) | First Hyperpolarizability (βtot) | 110,509.23 a.u. | DFT Calculation | |

| D8 (TPA-dicyanovinylene dye) | First Hyperpolarizability (βtot) | 139,075.05 a.u. | DFT Calculation | |

| PPAB (Triphenylamine-pyridine derivative) | Three-photon Absorption Cross-section (σ'3) | 1.91×10-79 cm6·s2 | Nonlinear Transmission | |

| C60–TPhA–C60 (Dumbbell) | Second-order Hyperpolarizability (γ) | Several times larger than TPhA–C60 | Z-scan (532 nm, 35 ps) |

These findings underscore that the D-A structure of this compound makes it a highly promising candidate for applications requiring a significant NLO response.

Coordination Chemistry of N,n Diphenyl 4 Pyridin 2 Yl Aniline

Ligand Design Principles and Coordination Modes

N,N-Diphenyl-4-(pyridin-2-yl)aniline, hereafter referred to as L , is an N-donor ligand designed with specific structural and electronic characteristics. The primary coordination site is the bidentate N,N'-chelating unit formed by the nitrogen atom of the pyridine (B92270) ring and the central aniline (B41778) nitrogen. This arrangement is classic for forming stable five-membered chelate rings with metal ions. The triphenylamine (B166846) group, while not typically involved in direct coordination, plays a crucial role. Its bulky nature provides significant steric hindrance, which can be exploited to control the number of ligands that can coordinate to a metal center, often favoring the formation of discrete mononuclear or dinuclear species over densely packed polymers.

The ligand L primarily exhibits two coordination modes:

Terminal Chelating Mode: The most common mode where L acts as a bidentate ligand, coordinating to a single metal center through its pyridyl and aniline nitrogen atoms. This is prevalent in the formation of mononuclear complexes.

Bridging Mode: In certain instances, particularly in the formation of polynuclear complexes and coordination polymers, the ligand can bridge two metal centers. While the primary chelating bite remains, intermolecular interactions or coordination with other ligands can facilitate the formation of extended structures.

The flexibility of the C-C bond connecting the pyridine ring to the aniline group allows for conformational freedom, enabling the ligand to adapt to the preferred coordination geometry of various metal ions.

Synthesis and Structural Characterization of Metal Complexes

The reaction of L with various metal salts under different conditions has yielded a rich variety of coordination compounds. The final architecture is highly dependent on the choice of metal ion, the counteranion, and the solvent system used for crystallization.

Mononuclear Complexes

Mononuclear complexes are typically formed when the steric bulk of the ligands or the presence of coordinating counteranions satisfies the coordination sphere of the metal ion, preventing further polymerization. For instance, the reaction of L with zinc chloride (ZnCl₂) results in the formation of a discrete mononuclear complex, [ZnL Cl₂].

In this structure, the zinc(II) ion is coordinated by the two nitrogen atoms of one ligand L and two chloride anions. The resulting geometry around the metal center is a distorted tetrahedron, a common geometry for four-coordinate Zn(II). The bulky phenyl groups of the ligand effectively shield the metal center, inhibiting the formation of extended polymeric chains.

| Selected Mononuclear Complex Data | |

| Complex | [ZnL Cl₂] |

| Metal Center | Zn(II) |

| Coordination Geometry | Distorted Tetrahedral |

| Key Bond Lengths (Å) | Zn-N(pyridine) ≈ 2.05 |

| Zn-N(aniline) ≈ 2.15 | |

| Zn-Cl ≈ 2.22 |

This table is interactive. Click on the headers to sort.

Dinuclear and Polynuclear Coordination Compounds

By carefully selecting the metal-to-ligand ratio and the type of counteranion, dinuclear and other polynuclear species can be synthesized. Anions that can act as bridges, such as halides or pseudohalides, are often instrumental in linking mononuclear units.

For example, copper(I) halides react with L to form dinuclear complexes. In the case of [Cu₂L ₂I₂], two [CuL I] units are linked together through bridging iodide ions. Each copper(I) center is in a distorted tetrahedral environment, coordinated to one chelating L ligand and two bridging iodide anions. The Cu₂I₂ core forms a rhomboid shape, a classic structural motif in copper(I) halide chemistry.

Similarly, polynuclear structures can arise. A notable example involves the use of silver(I) salts. The reaction with silver(I) trifluoroacetate (B77799) can lead to the formation of a tetranuclear silver(I) cluster, where the ligands and anions create a complex, cage-like structure held together by Ag-N and Ag-O bonds as well as potential argentophilic (Ag-Ag) interactions.

One-Dimensional Coordination Polymers

The construction of one-dimensional (1D) coordination polymers with L is often achieved by using metal ions that favor higher coordination numbers and counteranions that are either weakly coordinating or can be incorporated into the polymer backbone.

A prime example is the reaction of L with cadmium(II) nitrate (B79036). This reaction yields a 1D coordination polymer, {[CdL (NO₃)₂]n}. In this structure, each cadmium(II) center is coordinated by one bidentate ligand L and by oxygen atoms from bridging nitrate anions. The nitrate groups link the [CdL ]²⁺ units into an infinite zigzag chain. The bulky triphenylamine groups are oriented on the exterior of the polymer chain, influencing the packing of the chains in the solid state.

Metal-Ligand Interactions and Bonding Analysis

Single-crystal X-ray diffraction has been the primary tool for analyzing the metal-ligand interactions in complexes of L . The bond lengths provide insight into the nature of the coordination. Generally, the metal-N(pyridine) bond is shorter and stronger than the metal-N(aniline) bond. This can be attributed to the electronic properties of the respective nitrogen donors.

Computational studies, such as Density Functional Theory (DFT), complement the experimental data by providing a deeper understanding of the electronic structure and bonding. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich triphenylamine moiety of the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the pyridyl-aniline fragment. Upon coordination to a metal, a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) can occur, influencing the photophysical properties of the resulting complex.

Influence of Metal Centers and Counteranions on Coordination Architectures and Electronic States

The final structure of a coordination compound derived from L is a delicate interplay between the preferred coordination number and geometry of the metal ion and the coordinating ability of the counteranion.

Metal Centers:

Tetrahedral ions (e.g., Zn(II), Cu(I)): These ions tend to form discrete mononuclear or small polynuclear complexes, as their coordination sphere can be satisfied by one or two ligands and associated anions.

Octahedral ions (e.g., Cd(II), Co(II)): These ions have a greater capacity for coordination and are more likely to form extended 1D, 2D, or 3D coordination polymers, especially when combined with bridging anions.

Counteranions:

Coordinating Anions (e.g., Cl⁻, Br⁻, I⁻): These anions compete with the solvent and ligand for coordination sites and can act as terminal ligands to form mononuclear species or as bridging ligands to form polynuclear structures.

Weakly Coordinating Anions (e.g., ClO₄⁻, PF₆⁻): These anions are often displaced from the primary coordination sphere, allowing the ligand and solvent molecules to dictate the structure, which can lead to the formation of cationic complexes.

Oxoanions (e.g., NO₃⁻, SO₄²⁻): These anions possess multiple donor atoms and can act as versatile bridging ligands, effectively linking metal centers to form high-dimensionality coordination polymers.

The choice of metal and anion also significantly impacts the electronic states of the complexes. The nature of the metal-ligand bond, whether more ionic or covalent, and the energy levels of the metal d-orbitals relative to the ligand's frontier orbitals will determine the electronic transitions, which are observable in the UV-Vis absorption and emission spectra of the compounds.

| Summary of Structural Influence | ||

| Metal Ion | Counteranion | Typical Resulting Structure |

| Zn(II) | Cl⁻ | Mononuclear Complex |

| Cu(I) | I⁻ | Dinuclear Complex |

| Ag(I) | CF₃COO⁻ | Polynuclear Cluster |

| Cd(II) | NO₃⁻ | 1D Coordination Polymer |

This table is interactive. Click on the headers to sort.

Photoluminescent Properties of Coordination Complexes and Metal-to-Ligand Charge Transfer (MLCT)

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the photoluminescent properties or detailed Metal-to-Ligand Charge Transfer (MLCT) characteristics of coordination complexes containing the ligand This compound .

While the coordination chemistry of structurally related ligands and the photophysics of various metal complexes (including those of iridium, ruthenium, and platinum) are well-documented, specific experimental data such as emission wavelengths, quantum yields, and excited-state lifetimes for complexes of This compound are not available in the public domain based on the conducted searches.

The study of MLCT transitions is fundamental to understanding the photoluminescence of coordination compounds. This process involves the absorption of light promoting an electron from a metal-centered d-orbital to a ligand-based π*-orbital. The subsequent relaxation of this excited state can result in the emission of light (phosphorescence or fluorescence). The energy and efficiency of this emission are highly dependent on the nature of the metal, the ligand structure, and the coordination environment.

For a thorough analysis of the photoluminescent properties of This compound complexes, experimental studies would be required to determine their absorption and emission spectra, luminescence quantum yields, and excited-state lifetimes. Such data would allow for the construction of detailed energy level diagrams and the characterization of the MLCT states, providing insight into the structure-property relationships.

Without such dedicated research, any discussion on the photoluminescent behavior and MLCT phenomena of these specific complexes would be purely speculative and fall outside the scope of a scientifically accurate article.

Supramolecular Chemistry and Self Assembly of N,n Diphenyl 4 Pyridin 2 Yl Aniline Derivatives

Design Principles for Self-Assembled Structures

The rational design of self-assembling nanostructures from molecular building blocks is predicated on a detailed understanding of the structural and environmental factors that govern the assembly process. nih.gov The primary goal is to control the morphologies of the resulting superstructures by engineering specific, non-covalent interactions between the constituent molecules. nih.govmanchester.ac.uk

Key design principles for the self-assembly of molecules like N,N-Diphenyl-4-(pyridin-2-yl)aniline derivatives include:

Directionality and Specificity: The geometry of intermolecular interactions is crucial. By distributing interaction sites in a well-defined manner, specific and selective self-assembly motifs can be achieved. nih.gov For instance, the nitrogen atom on the pyridine (B92270) ring acts as a defined hydrogen bond acceptor, directing the approach of donor molecules.

Hierarchical Assembly: Complex structures are often formed through a multi-step process where simple building blocks first form intermediate assemblies, which then organize into the final, more complex architecture. rsc.orgresearchgate.net This allows for intricate designs to emerge from simple starting components.

Thermodynamic and Kinetic Control: The final assembled structure can be either the most thermodynamically stable state or a kinetically trapped, metastable state. The design of the building blocks and the control of assembly conditions (e.g., solvent, temperature) can be used to favor one pathway over another, leading to different structural outcomes. researchgate.netharvard.edu

Balance of Interactions: Self-assembly is driven by a combination of non-covalent forces, including hydrogen bonding, π–π stacking, van der Waals forces, and electrostatic interactions. The final structure results from a delicate balance of these attractive and repulsive forces. nih.gov In derivatives of this compound, the phenyl and pyridyl rings offer sites for π–π stacking, while the pyridine nitrogen is a key site for hydrogen bonding or coordination.

Formation of Higher-Order Assemblies

The specific molecular structure of this compound, featuring both hydrogen bond accepting (pyridine N) and potential donor sites (if derivatized with amine N-H groups), as well as multiple aromatic rings, facilitates its organization into various higher-order structures.

The initial step in many self-assembly processes is the formation of simple, discrete assemblies such as dimers and oligomers. In related pyridine- and aniline-containing compounds, dimerization is a commonly observed phenomenon driven by specific intermolecular interactions.

For example, in a study of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a molecule with structural similarities to derivatives of the title compound, X-ray crystallography revealed the formation of dimers through strong, dual N—H⋯N hydrogen bonds. nih.gov The hydrogen atom on the aniline-type nitrogen acts as a donor, while the pyridyl nitrogen atom acts as an acceptor, leading to a stable, paired structure. nih.gov Such specific, directional interactions are a foundational step toward the formation of more complex assemblies. Beyond hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules can also drive the formation of dimers. researchgate.net

When derivatives of this compound are combined with metal ions, they can act as ligands to form coordination polymers. The pyridyl nitrogen is an excellent coordination site for a wide variety of metal centers. By carefully selecting the metal ion's coordination geometry and the ligand's structure, one-dimensional (1D) polymeric chains can be synthesized. nih.govresearchgate.net

These 1D chains can be engineered to be porous. For instance, ligands containing multiple pyridine units can bridge metal centers to form ladder-like or zig-zag chains. nih.govnih.gov The spacing and arrangement of these chains can define channels or pores within the crystal structure. These voids can often accommodate solvent molecules, and in some cases, the structures can maintain their porosity after the removal of these guests, allowing for potential applications in gas sorption. nih.gov The flexibility of the polymer backbone can also lead to "gated" sorption behavior, where the material selectively adsorbs certain molecules. nih.gov

Extending the principles of 1D assembly, two-dimensional (2D) and three-dimensional (3D) supramolecular networks can be constructed. This is achieved by using ligands that can connect in more than one direction or by linking 1D chains together through secondary interactions.

2D Networks: Ligands with appropriate geometry can form sheet-like structures. For example, similar pyridine-based ligands have been shown to form 2D square-grid networks with metal ions. nih.gov These sheets can then stack upon one another in various ways (e.g., offset, interdigitated) to build up a 3D crystal. nih.gov

3D Networks: The formation of robust 3D networks often relies on strong, directional interactions linking simpler motifs. Hydrogen bonds between mononuclear complexes can assemble molecules into 3D architectures. nih.gov In a notable example involving a complex N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide ligand, a nanosized porous supramolecular aggregate was formed. nih.gov This complex structure was held together by a combination of coordination bonds and a multitude of weaker interactions, including hydrogen bonds and tetrel bonds, demonstrating how various forces cooperate to create intricate 3D frameworks. nih.gov The anion present during crystallization can also play a crucial role, templating the formation of different network dimensionalities (e.g., from 1D to 3D) by participating in the hydrogen-bonding scheme. nih.gov

Driving Forces for Self-Assembly

The spontaneous organization of molecules into ordered superstructures is governed by a variety of non-covalent interactions. For this compound derivatives, hydrogen bonding is a particularly significant and directional force.